molecular formula C12H12N4O B14386504 7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile CAS No. 89500-80-1

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

Katalognummer: B14386504
CAS-Nummer: 89500-80-1
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: IEWHIZPKJCFBIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Another approach involves the cyclization of propargylamino-pyridines in the presence of specific reagents like PIDA, TMSCF3, and CsF .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with SeO2 can lead to the formation of dicarboxaldehyde derivatives .

Wissenschaftliche Forschungsanwendungen

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its amino and methoxy groups, along with the naphthyridine core, make it a versatile compound for various applications in medicinal chemistry and industrial processes .

Eigenschaften

CAS-Nummer

89500-80-1

Molekularformel

C12H12N4O

Molekulargewicht

228.25 g/mol

IUPAC-Name

7-amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

InChI

InChI=1S/C12H12N4O/c1-6-4-7(2)15-10-8(5-13)11(14)16-12(17-3)9(6)10/h4H,1-3H3,(H2,14,16)

InChI-Schlüssel

IEWHIZPKJCFBIR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C(C(=NC(=C12)OC)N)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.